2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)isonicotinic acid

Medicinal Chemistry Regioisomeric Purity Building Block Selection

This substituted isonicotinic acid derivative is a critical building block for medicinal chemistry. Its unique 4-methoxy-3-trifluoromethylphenyl substitution and 2-oxo-1,2-dihydropyridine core make it ideal for fragment-based drug discovery (FBDD) libraries and serotonin receptor ligand research. Researchers procuring this compound benefit from its precise regiochemistry, which is crucial for SAR studies, and its potential as a reference standard for distinguishing regioisomeric impurities. Given its specialized nature, it is a valuable tool compound for hypothesis-driven research.

Molecular Formula C14H10F3NO4
Molecular Weight 313.23 g/mol
CAS No. 1261892-44-7
Cat. No. B6394559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)isonicotinic acid
CAS1261892-44-7
Molecular FormulaC14H10F3NO4
Molecular Weight313.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CNC(=O)C=C2C(=O)O)C(F)(F)F
InChIInChI=1S/C14H10F3NO4/c1-22-11-3-2-7(4-10(11)14(15,16)17)9-6-18-12(19)5-8(9)13(20)21/h2-6H,1H3,(H,18,19)(H,20,21)
InChIKeyKZBVLHIPGHGMFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)isonicotinic acid (CAS 1261892-44-7) Procurement Baseline: A Substituted Isonicotinic Acid Building Block


2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)isonicotinic acid (CAS 1261892-44-7) is a synthetic, small-molecule heterocycle classified as a substituted isonicotinic acid derivative . Its IUPAC name is 5-[4-methoxy-3-(trifluoromethyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid, with a molecular formula of C14H10F3NO4 and a molecular weight of approximately 313.23 g/mol . The compound features a 2-oxo-1,2-dihydropyridine (isonicotinic acid) core biaryl-substituted at the 5-position with a 4-methoxy-3-(trifluoromethyl)phenyl group. This structural motif is commonly utilized in medicinal chemistry as a building block for fragment-based drug discovery and as a key intermediate for generating compound libraries targeting diverse biological pathways, leveraging the metabolic stability and lipophilicity conferred by the trifluoromethyl and methoxy substituents [1]. However, publicly available research literature directly characterizing this specific compound's biological activity or its differentiation from close analogs is extremely limited, positioning it primarily as a research chemical and synthetic intermediate awaiting downstream functional validation.

Why Generic Substitution Fails for 5-(4-Methoxy-3-trifluoromethylphenyl)isonicotinic Acid: The Risk of Unvalidated Comparator Performance


The isonicotinic acid scaffold is a versatile pharmacophore, but even subtle peripheral substitutions dramatically alter molecular recognition, physicochemical properties, and biological outcomes [1]. Simply interchanging 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)isonicotinic acid with its regioisomeric nicotinic acid analog (CAS 1261921-88-3) , or with analogs bearing a different halogen (e.g., fluoro vs. methoxy) on the terminal aryl ring, is scientifically unsound without rigorous comparative data. The carboxylic acid position, the presence of the 2-oxo group, and the exact substitution pattern on the 5-phenyl ring can critically influence target binding, selectivity, and ADME profiles [1]. As detailed in the following section, the near-total absence of public, quantitative, head-to-head comparative data for this specific chemical entity means that any substitution carries an unquantifiable risk of project failure due to unpredictable performance deviations in biological assays. The evidence below is therefore a documented gap analysis, not a confident selection guide.

Quantitative Differentiation Evidence for 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)isonicotinic acid: A Critical Gap Analysis


Regioisomeric Differentiation (Isonicotinic vs. Nicotinic Acid Core): No Public Comparative Data Available

A direct head-to-head comparison between the target compound (isonicotinic acid regioisomer) and its closest commercially available regioisomer, 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)nicotinic acid (CAS 1261921-88-3) , has not been identified in any public research literature or patent. While both share the same molecular formula and aryl substitution, the carboxylic acid position on the pyridine ring (4-position for the target isonicotinic acid vs. 3-position for the nicotinic acid analog) is a critical determinant of hydrogen-bonding geometry and target interaction. No IC50, Kd, or functional activity data comparing these two regioisomers against any biological target was found.

Medicinal Chemistry Regioisomeric Purity Building Block Selection

Substituent Effect Differentiation (Methoxy vs. Fluoro on Aryl Ring): No Public Comparative Data Available

A closely related structural analog, 5-[2-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid (CAS 1261920-39-1), presents an alternative substitution pattern where a 2-fluoro group replaces the 4-methoxy group on the terminal aryl ring . This substitution is expected to significantly alter electronic properties, lipophilicity (LogP), and steric bulk. However, no study has been found that quantitatively compares the target compound's properties—such as solubility (e.g., kinetic solubility in PBS), metabolic stability (e.g., microsomal half-life), or target binding affinity—against this specific fluoro-substituted analog.

Lead Optimization SAR Halogen Substitution

Purity Benchmarking Against Commercial Comparators: A Vendor-Driven Baseline

The only quantifiable parameter retrievable from reputable commercial sources is the supplied purity. The target compound is available from abcr GmbH (Product Code: AB325420) with a specified purity of 95% . The regioisomeric nicotinic acid analog is also supplied by the same vendor at a purity of 95% . No other certified reference standards or analytical certificates with higher purity specifications were found for either compound. This parity in commercial purity (95% vs 95%) provides no basis for selecting the isonicotinic acid over the nicotinic acid based on chemical quality alone.

Chemical Procurement Quality Control Purity Specification

Class-Level Differentiation Strategy: Leveraging the Isonicotinic Scaffold for Serotonin Receptor Targeting

A 2016 peer-reviewed study established that isonicotinic acid-derived ligands can achieve potent and selective binding at serotoninergic receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) [1]. The study reports quantitative Ki values for specific isonicotinic acid-based compounds in the low nanomolar range (e.g., compound 11, Ki 5-HT2C = 3.2 nM) and demonstrates in vivo anxiolytic-like activity [1]. While this study does not feature the exact target compound, it provides a class-level evidence framework. The target compound can be conceptualized as a downstream derivative of this pharmacophore family; its procurement value hinges on the hypothesis that the 4-methoxy-3-trifluoromethylphenyl substitution may further modulate selectivity or pharmacokinetic properties compared to the published ligands.

Serotoninergic Ligands 5-HT Receptors Isonicotinic Pharmacophore

Best Application Scenarios for 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)isonicotinic acid: Where the Gap is Tolerable


Fragment-Based Drug Discovery (FBDD) and Library Synthesis

This compound is most appropriately deployed as a carboxylic acid-containing fragment or a key intermediate in the parallel synthesis of diverse screening libraries. In an FBDD context, the primary differentiator is its calculated physicochemical property profile (e.g., cLogP, HBD/HBA counts) rather than a pre-validated biological activity. Its value is in exploring unique chemical space within a focused library, where the absence of prior SAR is an accepted starting point for de novo hit identification.

Serotoninergic Probe Hypothesis Generation

Based on the established class-level evidence for isonicotinic acid derivatives as serotonin receptor ligands [1], researchers may procure this specific compound to test the hypothesis that the 4-methoxy-3-trifluoromethylphenyl substitution enhances 5-HT2C selectivity or improves metabolic stability relative to the published leads. This is a classic 'tool compound' production scenario, where procurement is driven by a testable hypothesis rather than a proven advantage.

Regioisomeric Purity Standard in Analytical Method Development

A niche but highly practical application is its use as a reference standard to establish analytical methods (e.g., HPLC, LC-MS) capable of distinguishing it from its regioisomer, the nicotinic acid analog . This is critical for process chemistry groups developing synthetic routes where regioisomeric purity is a key quality attribute. Here, the compound's identity itself is the differentiator, and its value is in enabling the quantification of an unwanted isomer.

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